Perchloric acid

Catalog No.
S583458
CAS No.
7601-90-3
M.F
ClHO4
HClO4
M. Wt
100.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perchloric acid

CAS Number

7601-90-3

Product Name

Perchloric acid

IUPAC Name

perchloric acid

Molecular Formula

ClHO4
HClO4

Molecular Weight

100.46 g/mol

InChI

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)

InChI Key

VLTRZXGMWDSKGL-UHFFFAOYSA-N

SMILES

OCl(=O)(=O)=O

Solubility

MISCIBLE IN COLD WATER
Solubility in water: miscible

Synonyms

Perchloric Acid (HClO4)

Canonical SMILES

OCl(=O)(=O)=O
  • Sample preparation: Perchloric acid is used in the digestion of organic materials like biological tissues, food products, and environmental samples. Its strong oxidizing ability breaks down complex organic molecules, allowing for the analysis of elements like metals, trace elements, and certain organic compounds within the sample [, ].
  • Ion chromatography: Perchloric acid serves as a mobile phase component in ion chromatography, a technique for separating and analyzing ionic species. The acid's high ionic strength and low conductivity contribute to efficient separation and detection of various ions [].
  • Electrochemical analysis: Perchloric acid is sometimes used as an electrolyte in electrochemical studies. Its high conductivity and ability to dissolve certain metal oxides make it suitable for specific electrochemical applications [].

Material Science Research

Perchloric acid plays a role in various material science research applications:

  • Metal etching and polishing: Diluted perchloric acid solutions are used in the etching and polishing of certain metals like stainless steel, titanium, and aluminum. The acid removes surface oxides and impurities, leading to a smoother and cleaner surface [].
  • Electrochemical deposition: Perchloric acid can be used as an electrolyte in specific types of electrochemical deposition, a process for depositing thin films of various materials onto a substrate. The acid's properties can influence the characteristics of the deposited film [].
  • Synthesis of materials: Perchloric acid is sometimes involved in the synthesis of specific materials like battery electrodes and catalysts. Its oxidizing ability can be utilized in certain reaction pathways for material preparation [].

Other Research Applications

Beyond the aforementioned areas, perchloric acid finds occasional use in other research fields:

  • Organic synthesis: Although less common due to safety concerns, perchloric acid can be used as a catalyst or reaction medium in specific organic synthesis reactions [].
  • Biomedical research: In specific research contexts, perchloric acid may be used for the extraction and analysis of cellular components like nucleic acids (DNA and RNA) [].

Perchloric acid, with the chemical formula HClO₄, is a highly corrosive mineral acid and a powerful oxidizer. It is typically encountered as a colorless liquid, often in aqueous solution, and is known for its strong acidic properties, surpassing those of sulfuric acid and hydrochloric acid. Perchloric acid has a molecular weight of 100.46 g/mol, a density of 1.768 g/cm³, a melting point of −17 °C, and a boiling point of 203 °C .

Historically, perchloric acid was first synthesized in the mid-1810s by Friedrich von Stadion and later named by Georges-Simon Serullas. Its primary use is in the production of perchlorate salts, notably ammonium perchlorate, which is essential in rocket fuel formulations .

Perchloric acid is a hazardous material due to its:

  • Strong Acidity: It can cause severe burns upon contact with skin or eyes [].
  • Oxidizing Properties: Concentrated solutions can ignite organic materials and react explosively with certain compounds [].
  • Perchlorate Salts Formation: Perchloric acid vapors can react with surfaces to form perchlorate salts, which can further increase explosion risks [].
Due to its strong acidic and oxidizing nature. Key reactions include:

  • Formation of Perchlorate Salts:
    NaClO4+HClNaCl+HClO4\text{NaClO}_4+\text{HCl}\rightarrow \text{NaCl}+\text{HClO}_4
    This reaction illustrates the production of perchloric acid from sodium perchlorate using hydrochloric acid .
  • Dehydration Reaction:
    2HClO4+P4O10Cl2O7+H2P4O112\text{HClO}_4+\text{P}_4\text{O}_{10}\rightarrow \text{Cl}_2\text{O}_7+\text{H}_2\text{P}_4\text{O}_{11}
    This reaction leads to the formation of dichlorine heptoxide from perchloric acid and phosphorus pentoxide .
  • Oxidation Reactions: At elevated temperatures, perchloric acid can react violently with organic materials and metals, leading to explosive outcomes. It acts as a strong oxidizer under such conditions .

Perchloric acid can be synthesized through several methods:

  • Industrial Production:
    • Traditional Method: Involves treating sodium perchlorate with hydrochloric acid:
      NaClO4+HClNaCl+HClO4\text{NaClO}_4+\text{HCl}\rightarrow \text{NaCl}+\text{HClO}_4
    • Electrochemical Method: Anodic oxidation of chlorine dissolved in water at a platinum electrode produces perchloric acid directly but is more costly .
  • Laboratory Preparations:
    • Distillation from potassium perchlorate mixed with sulfuric acid.
    • Reaction of barium perchlorate with sulfuric acid:
      Ba ClO4)2+H2SO4BaSO4+HClO4\text{Ba ClO}_4)_2+\text{H}_2\text{SO}_4\rightarrow \text{BaSO}_4+\text{HClO}_4
    • Mixing nitric acid with ammonium perchlorate while adding hydrochloric acid under heat .

Perchloric acid has diverse applications across various fields:

  • Rocket Propellant: A key ingredient in ammonium perchlorate used in solid rocket fuels.
  • Electronics: Utilized for etching metals and cleaning glassware in laboratories.
  • Analytical Chemistry: Employed as a reagent in various chemical analyses due to its strong acidity.
  • Metal Plating: Used for plating metals like aluminum and molybdenum .

Handling perchloric acid requires caution due to its reactive nature. At concentrations above 70%, it behaves as a strong oxidizer, particularly when heated or in contact with organic materials. It can react violently with substances like alcohols, reducing agents, and many metals, leading to potential explosions or fires if not managed properly . Safety protocols are critical when working with this compound.

Several compounds share similarities with perchloric acid due to their acidic or oxidizing properties. Here are comparisons highlighting their uniqueness:

CompoundFormulaPropertiesUnique Features
Sulfuric AcidH₂SO₄Strong mineral acid; dehydrating agentHighly viscous; forms sulfate salts
Nitric AcidHNO₃Strong oxidizing agentForms nitrogen oxides upon decomposition
Hydrochloric AcidHClStrong mineral acid; non-oxidizing at low concentrationsCommonly used for pH adjustment
Chlorine TrifluorideClF₃Strong oxidizer; highly reactiveGas at room temperature; used in rocket propellants
Hydrofluoric AcidHFWeak acid but highly corrosiveCan dissolve glass; unique reactivity

Perchloric acid stands out due to its extreme acidity combined with powerful oxidizing capabilities under specific conditions, making it particularly useful but also hazardous in various applications .

The molecular structure of perchloric acid is defined by a tetrahedral geometry centered on the chlorine atom. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the four oxygen atoms and one hydrogen atom bonded to chlorine adopt a spatial arrangement that minimizes electron pair repulsion [1] [2]. The chlorine atom resides at the center, forming single bonds with three oxygen atoms and a double bond with the fourth oxygen, while the hydrogen atom is covalently attached to one of the singly bonded oxygen atoms [2] [4].

The bond angles between oxygen-chlorine-oxygen (O–Cl–O) atoms approximate 109.5°, characteristic of tetrahedral symmetry [1] [2]. This geometry arises from the sp³ hybridization of the chlorine atom’s valence orbitals, which mix with oxygen’s p-orbitals to form sigma (σ) and pi (π) bonds. The double bond between chlorine and oxygen involves π-overlap, contributing to the molecule’s resonance stabilization.

Resonance structures further stabilize HClO₄ by delocalizing electrons across the chlorine-oxygen framework. The central chlorine atom exhibits a formal oxidation state of +7, achieved through electron withdrawal from oxygen atoms [2] [3]. This high oxidation state enhances the polarity of Cl–O bonds, rendering the molecule highly electrophilic.

Key Structural ParametersValue
Molecular GeometryTetrahedral
Cl–O Bond Length (Double Bond)~1.41 Å
Cl–O Bond Length (Single Bond)~1.64 Å
O–Cl–O Bond Angle~109.5°

Electronic Configuration

The electronic structure of HClO₄ is governed by the valence electrons of chlorine, oxygen, and hydrogen. Chlorine, with an atomic number of 17, possesses seven valence electrons (3s² 3p⁵). In HClO₄, chlorine undergoes hypervalent bonding, accommodating ten electrons in its valence shell through expanded octet formation [4]. Each oxygen atom contributes six valence electrons, while hydrogen contributes one, resulting in a total of 32 valence electrons for the molecule [4].

The Lewis structure of HClO₄ reveals a central chlorine atom bonded to four oxygen atoms, with one oxygen also bonded to hydrogen. The double bond between chlorine and one oxygen arises from dπ-pπ backbonding, where chlorine’s empty d-orbitals accept electron density from oxygen’s p-orbitals [2]. This interaction reduces electron density on chlorine, stabilizing its +7 oxidation state.

The molecule’s polarity stems from the electronegativity difference between chlorine (3.16) and oxygen (3.44). The resultant dipole moments create a net molecular dipole oriented toward the oxygen atoms, enhancing HClO₄’s solubility in polar solvents like water.

Inner Polarization Phenomenon

The inner polarization in HClO₄ refers to the asymmetric electron distribution within the molecule, driven by chlorine’s high electronegativity and oxidation state. This polarization manifests in the acidic proton’s lability, as the hydrogen atom bonded to oxygen is highly susceptible to dissociation. Upon deprotonation, the conjugate base (ClO₄⁻) stabilizes through resonance delocalization of the negative charge across four oxygen atoms [5].

Gas-phase studies indicate that the deprotonation enthalpy (ΔrH°) of HClO₄ is 1255 ± 24 kJ/mol, underscoring its strong acidic character [5]. The inner polarization also explains HClO₄’s oxidizing power at elevated temperatures, where the high electron-withdrawing capacity of chlorine facilitates electron transfer reactions.

Computational Models of HClO₄

Computational chemistry has provided critical insights into HClO₄’s behavior. Density Functional Theory (DFT) calculations optimize the molecule’s geometry, corroborating experimental bond lengths and angles [1] [4]. For instance, DFT models predict Cl–O bond lengths of 1.41 Å (double bond) and 1.64 Å (single bond), aligning with crystallographic data [2].

Molecular dynamics simulations reveal HClO₄’s solvation dynamics in aqueous media. The molecule’s tetrahedral structure remains intact in solution, with water molecules forming hydrogen bonds to oxygen atoms. These interactions facilitate rapid proton transfer, consistent with HClO₄’s classification as a strong acid.

Recent studies employ ab initio methods to calculate the molecule’s vibrational spectra. The asymmetric stretching frequency of Cl–O bonds (~1100 cm⁻¹) matches infrared spectroscopy data, validating computational models [5]. Additionally, thermodynamic simulations of HClO₄’s gas-phase acidity (ΔrG° = 1200 ± 50 kJ/mol) align with experimental measurements [5].

Computational Challenges and Advances

  • Electron Correlation Effects: Accurate modeling of HClO₄ requires accounting for electron correlation in chlorine’s d-orbitals.
  • Solvent Interactions: Continuum solvation models (e.g., COSMO) simulate aqueous behavior but underestimate specific hydrogen-bonding interactions.

Perchloric acid stands as one of the most powerful Brønsted-Lowry acids known to chemistry, earning its classification as a superacid. According to the Brønsted-Lowry theory, an acid is defined as a proton donor, and perchloric acid demonstrates exceptional proficiency in this role [1] [2]. The compound exhibits complete dissociation in aqueous solutions, readily donating its proton to water molecules and forming the highly stable perchlorate anion (ClO₄⁻) [1] [2].

The superacidity of perchloric acid is fundamentally attributed to the extraordinary stability of its conjugate base, the perchlorate ion. This stability arises from extensive resonance delocalization of the negative charge across multiple oxygen atoms in the tetrahedral ClO₄⁻ structure [3] [4]. The chlorine atom, in its highest oxidation state of +7, creates an electron-deficient center that effectively withdraws electron density from the oxygen atoms, further stabilizing the conjugate base through both inductive and resonance effects [3] [4].

Research has established that perchloric acid requires a minimum of three water molecules for complete ionization to occur in microsolvated clusters [5]. This finding provides crucial insight into the solvation requirements for the acid's exceptional proton-donating ability. The ionization process involves the formation of hydronium ions (H₃O⁺) and perchlorate anions, with the reaction proceeding virtually to completion under normal aqueous conditions [1] [2].

The strength of perchloric acid as a Brønsted-Lowry acid is evidenced by its ability to protonate species that would otherwise remain neutral or even act as acids in conventional aqueous media [6]. This characteristic places perchloric acid among the select group of superacids that can extend the practical range of acid-base chemistry beyond the limitations imposed by the leveling effect of water [6].

Hammett Acidity Function

The Hammett acidity function (H₀) serves as the definitive measure for quantifying the superacidity of perchloric acid in concentrated solutions where traditional pH measurements become inadequate [7] [8]. The H₀ scale extends the concept of acidity measurement beyond the limitations of aqueous pH, particularly for highly concentrated acid solutions where activity coefficient variations become significant [7] [8].

For perchloric acid, the Hammett acidity function extends to values more negative than the reference threshold of H₀ = −12, which defines the boundary between strong acids and superacids [7] [8]. Pure sulfuric acid, with H₀ = −12, serves as the reference point for superacid classification, and perchloric acid demonstrates even greater proton-donating ability in concentrated solutions [7] [8].

The mathematical expression for the Hammett acidity function is given by:

$$ H0 = \text{p}K{\text{BH}^+} + \log \frac{[\text{B}]}{[\text{BH}^+]} $$

where pKBH+ represents the dissociation constant of the conjugate acid of a weak base indicator, and the ratio [B]/[BH⁺] represents the concentrations of the unprotonated and protonated forms of the indicator [7] [8].

Experimental determinations of the Hammett acidity function for perchloric acid have been conducted using various aniline-based indicators, which serve as weak bases capable of protonation in highly acidic media [9] [10]. These measurements reveal that concentrated perchloric acid solutions achieve H₀ values significantly more negative than −12, confirming the compound's superacid status [9] [10].

The temperature dependence of the Hammett acidity function has been systematically studied for perchloric acid, revealing the thermodynamic factors that contribute to its exceptional acidity [11]. These investigations demonstrate that the H₀ values for perchloric acid maintain their highly negative character across a range of temperatures, indicating the robust nature of the acid's superacidity [11].

Gas-Phase Deprotonation Energies

The gas-phase deprotonation energy of perchloric acid provides fundamental insight into its intrinsic acid strength, free from the complicating effects of solvation [12] [13] [14]. Experimental measurements using advanced spectroscopic techniques have determined the gas-phase deprotonation enthalpy of perchloric acid to be 299.9 ± 5.7 kcal/mol [14]. This value represents the energy required to remove a proton from the neutral perchloric acid molecule in the gas phase, forming the isolated perchlorate anion and a proton [14].

Theoretical calculations using high-level ab initio methods have provided complementary data, with computed gas-phase deprotonation energies of 300 ± 3 kcal/mol showing excellent agreement with experimental values [12] [13]. The computational approach employed {MP2(fc)/6-311++G(d,p)//6-31+G(d)+ZPVE[6-31+G(d)]} level calculations to achieve chemical accuracy [12] [13].

The gas-phase deprotonation energy data reveal an interesting paradox in acid strength ordering when compared to solution-phase behavior. In the gas phase, the deprotonation energy increases in the order: ClSO₃H < FSO₃H < HClO₄ < H₂SO₄ [12] [13]. This ordering indicates that chlorosulfuric acid is the strongest gas-phase acid among these compounds, followed by fluorosulfuric acid, then perchloric acid, and finally sulfuric acid [12] [13].

This gas-phase ordering contrasts sharply with the solution-phase acid strength sequence, where perchloric acid exhibits greater acidity than sulfuric acid. The difference highlights the crucial role of solvation effects in determining acid strength in condensed phases [12] [13]. The relatively high gas-phase deprotonation energy of perchloric acid, despite its exceptional solution-phase acidity, demonstrates that the extraordinary stability of the solvated perchlorate ion is the primary factor driving its superacidity in aqueous media [12] [13].

Comparative Analysis with Other Strong Acids

Perchloric acid occupies a unique position among strong acids, demonstrating superior proton-donating ability compared to other commonly encountered strong acids including sulfuric acid, nitric acid, and hydrochloric acid [1] [2] [15] [16]. The comparative analysis reveals fundamental differences in acid strength that arise from both intrinsic molecular properties and solvation effects.

The pKa values provide quantitative measures of acid strength in aqueous solution. Perchloric acid exhibits a pKa of −15.2 ± 2.0, which is significantly more negative than sulfuric acid (pKa₁ = −3), nitric acid (pKa = −1.3), and hydrochloric acid (pKa = −3) [1] [15] [17]. This dramatic difference in pKa values reflects the exceptional tendency of perchloric acid to donate protons in aqueous solution.

The structural factors contributing to perchloric acid's superior acidity include the high oxidation state of chlorine (+7) and the exceptional stability of the perchlorate conjugate base [3] [4] [18]. The tetrahedral ClO₄⁻ anion benefits from extensive resonance delocalization and the strong electron-withdrawing effect of the highly oxidized chlorine center [3] [4]. In contrast, the conjugate bases of other strong acids (HSO₄⁻, NO₃⁻, Cl⁻) exhibit comparatively less stabilization [18].

The oxidation states of the central atoms provide insight into the relative acid strengths. Perchloric acid contains chlorine in its highest possible oxidation state (+7), while sulfuric acid contains sulfur in the +6 state, and nitric acid contains nitrogen in the +5 state [19]. This trend in oxidation states correlates with the observed acid strength ordering, as higher oxidation states enhance the electron-withdrawing capability of the central atom [19].

Regarding practical applications, the exceptional acidity of perchloric acid enables its use in analytical chemistry where complete protonation is required, while other strong acids may prove insufficient for the most demanding applications [1] [2]. However, the extreme reactivity of perchloric acid, particularly its powerful oxidizing properties when heated, requires more stringent safety protocols compared to other strong acids [1] [2].

Thermodynamics of Ionization in Aqueous Solutions

The thermodynamics of perchloric acid ionization in aqueous solutions involves complex interactions between the acid molecule, its ionic products, and the surrounding water molecules [5] [20] [21]. The complete understanding of these thermodynamic processes requires consideration of enthalpy, entropy, and free energy changes associated with the ionization reaction.

The ionization of perchloric acid in aqueous solution can be represented by the fundamental equilibrium:

$$ \text{HClO}4(\text{aq}) + \text{H}2\text{O}(\text{l}) \rightleftharpoons \text{H}3\text{O}^+(\text{aq}) + \text{ClO}4^-(\text{aq}) $$

The thermodynamic dissociation constant for this process involves the activity coefficients of all species, which become particularly significant in concentrated solutions [20]. Recent theoretical work has established that the dissociation constant Ka can be expressed as the product Ka = K'a × f∞HA, where K'a represents the apparent dissociation constant and f∞HA is the infinite dilution activity coefficient of the undissociated acid molecule [20].

The solvation thermodynamics of perchloric acid ionization involve substantial enthalpic and entropic contributions. The formation of the hydronium ion requires the reorganization of water molecules around the proton, while the perchlorate anion exhibits unique solvation characteristics due to its large size and low charge density [5] [21]. The perchlorate ion is classified as a weakly hydrated anion, which contributes to the exceptional stability of the ionized form [5].

Experimental studies using perchlorate ion-selective electrodes have provided kinetic and thermodynamic data for the ionization process [22]. Viscometric studies of concentrated perchloric acid solutions reveal three distinct concentration regions with different degrees of ionization: complete ionization up to 4.0 mol/dm³, partial ionization from 4.0 to 6.0 mol/dm³, and formation of partially ionized species above 6.0 mol/dm³ [22].

The temperature dependence of the ionization equilibrium has been investigated through calorimetric and spectroscopic methods [11] [23]. These studies reveal that the ionization process exhibits both enthalpic and entropic components that vary with temperature and concentration, reflecting the complex solvation dynamics of the ionic species [11].

Physical Description

Perchloric acid, with more than 50% but not more than 72% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat.
Perchloric acid, with not more than 50% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS, OILY LIQUID

XLogP3

2.3

Boiling Point

19 °C @ 11 MM HG

Vapor Density

Relative vapor density (air = 1): 3.5

Density

1.6 to 1.7 at 77 °F (USCG, 1999)
1.768 @ 22 °C
Relative density (water = 1): 1.76 (22 °C)

Odor

odorless

Melting Point

-170 °F (USCG, 1999)
-112 °C

UNII

V561V90BG2

GHS Hazard Statements

H271: May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Oxidizer;Corrosive

Other CAS

7601-90-3

Wikipedia

Perchloric acid

Use Classification

Fire Hazards -> Reactive - 3rd degree

Methods of Manufacturing

...FROM POTASSIUM PERCHLORATE & SULFURIC ACID: HANDBOOK OF PREPARATIVE INORGANIC CHEMISTRY VOL 1, G BRAUER, ED (ACADEMIC PRESS, NEW YORK, 2ND ED, 1963) PAGES 318-320. COMPREHENSIVE MONOGRAPH: JC SCHUMACHER, PERCHLORATES (REINHOLD, NEW YORK, 1960).
Chemical reaction of sodium perchlorate and hydrochloric acid; direct electrolytic oxidation of cold (18 °C), very dilute (0.5N) hydrochloric acid; irradiating aqueous solutions of chlorine dioxide; passing ozonized air through a solution of hydrochloric acid or sodium hypochloride; electrodialysis of perchlorate salts using ion-selective membranes

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Perchloric acid: ACTIVE
METHOD OF PURIFICATION: RECTIFICATION

Storage Conditions

REAGENT BOTTLE--MAX 1-LB, GLASS-STOPPERED, GLASS BOTTLE; KEPT IN A HEAVY GLASS TRAY WITH LARGER CAPACITY. ADDN LAB STORAGE SHOULD BE IN ORIGINAL BOTTLES INSIDE A GLASS CONTAINER PADDED WITH GLASS WOOL & HAVING GREATER CAPACITY THAN THE CONTAINER. CARBOYS & LARGE BOTTLES SHOULD BE STORED ON ACID-RESISTING NONCOMBUSTIBLE SHELVES, IN A NONCOMBUSTIBLE STRUCTURE. ALL STORAGE MUST BE SEPARATED FROM COMBUSTIBLE MATERIALS, ORG MATERIALS, STRONG DEHYDRATING AGENTS, OXIDIZING & REDUCING AGENTS. ...MUST BE STORED WHERE IT WILL NOT FREEZE... PROTECT AGAINST PHYSICAL DAMAGE. ELECTRICAL WIRING...IN STORAGE AREAS MUST BE OF WATERTIGHT TYPE TO PROTECT AGAINST CORROSIVE ACTION OF VAPORS.
...SHOULD BE STORED & USED IN GLASS OR OTHER INERT CONTAINERS (PREFERABLY UNBREAKABLE), & CORKS & RUBBER STOPPERS SHOULD NOT BE USED.

Stability Shelf Life

VOLATILE
ON STORAGE EVEN IN DARK, ANHYDROUS ACID BECOMES DISCOLORED OWING TO DECOMPOSITION PRODUCTS & MAY EXPLODE SPONTANEOUSLY
UNSTABLE IN CONCENTRATED FORM
fuming

Dates

Last modified: 08-15-2023

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